molecular formula C13H13Cl2NO B3047696 3-[(2-Chlorophenoxy)methyl]aniline hydrochloride CAS No. 1431965-79-5

3-[(2-Chlorophenoxy)methyl]aniline hydrochloride

Cat. No.: B3047696
CAS No.: 1431965-79-5
M. Wt: 270.15
InChI Key: YKBDQMLXMFGOMM-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]aniline hydrochloride is a chemical compound for research and development purposes. This product is intended for use in laboratory settings only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers value this aniline derivative as a potential building block or intermediate in synthetic organic chemistry. Its structure, featuring a chlorophenoxy moiety and an aniline hydrochloride group, makes it of interest for exploring novel synthetic pathways. Potential applications could include its use in the development of more complex molecules for various research fields. Further studies are required to fully elucidate its specific properties and research applications. For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBDQMLXMFGOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-79-5
Record name Benzenamine, 3-[(2-chlorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenoxy)methyl]aniline hydrochloride typically involves the reaction of 2-chlorophenol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenoxy)methyl]aniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-[(2-Chlorophenoxy)methyl]aniline hydrochloride has been explored for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

  • Anticancer Activity : The compound has shown promise in inhibiting growth in certain cancer cell lines. For instance, studies indicate that it can affect signaling pathways crucial for cancer cell proliferation.
    StudyCell LineDose (mg/kg)Median Survival (days)P-Value
    AMV4-115055<0.01
    BBa/F3-JAK2150Normalized spleen weight-

Biological Research

In biological studies, this compound is utilized to investigate various cellular mechanisms. Its interactions with proteins and enzymes can provide insights into disease pathways.

  • Enzyme Inhibition : Research has highlighted its ability to inhibit specific enzymes involved in cancer metabolism.
  • Receptor Modulation : It may also interact with receptors that are pivotal in inflammatory responses, making it a candidate for further exploration in therapeutic contexts.

Industrial Applications

This compound is used as an intermediate in the synthesis of agrochemicals and dyes. Its chemical structure allows for modifications that lead to various functional products.

  • Herbicide Development : The compound's properties make it suitable for developing herbicides, enhancing agricultural productivity by controlling weed growth effectively.

Case Studies

Several case studies have documented the efficacy of this compound in different applications:

  • Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibited the proliferation of leukemia cells, suggesting its potential as a therapeutic agent.
  • Agricultural Trials : Field tests showed that formulations containing this compound effectively reduced weed populations without adversely affecting crop yields.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenoxy)methyl]aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-[(2-chlorophenoxy)methyl]aniline hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities
This compound C₁₃H₁₂ClNO·HCl 233.70 2-chlorophenoxy, aniline High purity (≥95%), storage at +4°C
3-[(Phenylsulfonyl)methyl]aniline hydrochloride C₁₃H₁₃NO₂S·HCl ~283.5 Phenylsulfonyl, aniline Synthesized via 24-hour reflux (91% yield); characterized by IR, NMR, GC-MS
3-[(3-Fluorophenoxy)methyl]aniline hydrochloride C₁₃H₁₃ClFNO 253.7 3-fluorophenoxy, aniline Higher molar mass due to fluorine; potential enhanced metabolic stability
3-Chloro-4-[(3-chlorophenyl)methoxy]aniline C₁₃H₁₀Cl₂NO 268.14 Dichloro-substituted phenoxy Increased lipophilicity; potential for improved membrane permeability
2-Chloro-3,5-dimethoxyaniline hydrochloride C₈H₁₀ClNO₂·HCl ~216.1 Methoxy, chloro Electron-donating methoxy groups may reduce reactivity compared to chlorophenoxy
3-Chloro-2-(methoxymethyl)aniline hydrochloride C₈H₁₀ClNO·HCl ~187.6 Methoxymethyl, chloro Simpler structure; ether linkage enhances solubility in polar solvents

Key Observations:

Substituent Effects on Bioactivity: In quinazolinone derivatives (), the 2-chlorophenoxy group (as in compound 4a) was inactive in anticonvulsant assays, whereas 2,4-dichlorophenoxy derivatives (e.g., 4b) showed significant activity. This highlights the importance of substituent position and number in biological efficacy . Replacement of the 3-amino group with chloromethylcarbonylamino (e.g., 7b, 7c) enhanced anticonvulsant activity, suggesting that electron-withdrawing groups improve target binding .

Synthetic Efficiency: 3-[(Phenylsulfonyl)methyl]aniline hydrochloride achieved a 91% yield under reflux conditions , whereas benzamide derivatives with 2-chlorophenoxy groups (e.g., 5.1.1.19) were synthesized in 90% yield via HPLC purification .

Dichloro-substituted compounds (e.g., 3-chloro-4-[(3-chlorophenyl)methoxy]aniline) demonstrate increased molecular weight (268.14 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration in neuroactive applications .

Structural Analogues in Drug Discovery: Compounds like N-(2-aminoethyl)-N-benzyloxyphenyl benzamides () incorporate 2-chlorophenoxy aniline moieties as antiparasitic agents, underscoring the scaffold’s versatility .

Biological Activity

3-[(2-Chlorophenoxy)methyl]aniline hydrochloride, identified by its CAS number 1431965-79-5, is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenoxy group attached to a methyl group on an aniline structure, contributing to its unique biological profile. Its molecular formula is C13H12ClNHClC_{13}H_{12}ClN\cdot HCl, indicating it is a hydrochloride salt. The presence of the chlorophenoxy moiety enhances its lipophilicity, which may influence its interaction with biological membranes and proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their functions. This interaction may modulate critical metabolic pathways.
  • Cell Signaling Modulation : It has been observed to influence cell signaling pathways, which can affect gene expression and cellular metabolism.
  • Transport Mechanisms : The uptake of this compound in cells is mediated by specific transporters, allowing it to exert its effects within various cellular compartments.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Preliminary studies suggest that compounds structurally related to this compound may have antitumor properties. For instance, similar compounds have shown the ability to inhibit key oncogenic pathways, such as BRAF(V600E), which is associated with melanoma.

Toxicological Profile

The compound has been classified as hazardous with acute toxicity implications. In animal studies, it has demonstrated potential hemolytic effects and increased levels of methaemoglobin, indicating erythrocyte toxicity. The lowest observed adverse effect level (LOAEL) was reported at 10 mg/kg body weight per day in rodent models .

Case Studies and Research Findings

Several studies have explored the biological activities and safety profiles of this compound:

  • Toxicity Studies : In a repeated dose toxicity study involving Fischer 344 rats and B6C3F1 mice, significant reductions in body weight were observed at higher doses, along with transient tremors and increased methaemoglobin levels .
  • Metabolic Pathways : The major biotransformation pathways identified include para-hydroxylation and sulfate conjugation, with metabolites detected in urine indicating the compound's metabolic fate .
  • Pharmacological Applications : Ongoing research is investigating the potential applications of this compound in drug development, particularly in areas related to cancer therapy and metabolic disorders.

Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibitory effects on BRAF(V600E)
HematotoxicityIncreased methaemoglobin levels in rodent models
MetabolismPara-hydroxylation and sulfate conjugation pathways

Q & A

Q. What are the recommended synthetic routes for 3-[(2-Chlorophenoxy)methyl]aniline hydrochloride, and how can reaction conditions be optimized for yield?

A common approach involves nucleophilic substitution and sequential reduction steps. For example, chlorophenoxy intermediates can be synthesized via substitution reactions between chlorophenol derivatives and activated aryl halides. Optimization may include adjusting reaction temperature (e.g., -70°C for selective reductions) and stoichiometry of reagents like DIBAL-H or catalysts. Purification via column chromatography (e.g., silica gel with LP/EtOAc gradients) or recrystallization improves yield . Monitoring reaction progress with TLC or HPLC ensures intermediate purity before proceeding to salification steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Melting Point Analysis : Confirm consistency with literature values (if available) to assess purity.
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions on the benzene ring and chlorophenoxy group. For example, aromatic protons in the 6.5–8.5 ppm range and methylene protons near 4.5 ppm (for -CH2_2Cl) are diagnostic .
  • Elemental Analysis : Validate molecular composition (C, H, N, Cl) to confirm stoichiometry .
  • HPLC/MS : Detect trace impurities and validate molecular weight .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to minimize inhalation of dust or vapors.
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Multi-Technique Validation : Cross-validate NMR data with FT-IR (e.g., C-Cl stretch at ~600–800 cm1^{-1}) and high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • X-ray Crystallography : Resolve ambiguous substituent positions by determining crystal structures, especially if isomerism is suspected .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts to identify discrepancies .

Q. What strategies exist for separating isomers or stereochemical byproducts formed during synthesis?

  • Chromatographic Techniques : Use preparative HPLC with chiral columns or reverse-phase silica gel to isolate isomers. For example, diastereomers may be separated using gradient elution with acetonitrile/water .
  • Crystallization : Exploit solubility differences in polar/nonpolar solvents (e.g., EtOAc/hexane) to selectively crystallize target isomers .
  • Dynamic Resolution : Employ kinetic resolution via enantioselective catalysts (e.g., chiral amines) during synthesis .

Q. How can the biological activity of this compound be assessed, particularly in enzyme inhibition studies?

  • In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC50_{50} values via dose-response curves .
  • Structural Analog Synthesis : Modify the chlorophenoxy or aniline groups to study structure-activity relationships (SAR). Boc-protected intermediates can facilitate selective functionalization .
  • Molecular Docking : Simulate binding interactions with enzyme active sites using software like AutoDock to prioritize synthetic targets .

Q. What methods can optimize catalytic systems for greener synthesis of this compound?

  • Solvent Screening : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalyst Design : Use recyclable catalysts (e.g., Pd/C or immobilized enzymes) to improve atom economy and reduce waste .
  • Microwave-Assisted Synthesis : Enhance reaction rates and yields while lowering energy consumption compared to conventional heating .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.